Indole, 3-(2-(isoindolin-2-YL)ethyl)-
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Design
The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous and essential motif in the landscape of organic chemistry. Its prevalence in a vast number of natural products, such as the amino acid tryptophan, and its role as a core component in numerous pharmaceuticals underscore its profound biological and chemical significance. researchgate.netresearchgate.net In medicinal chemistry, the indole scaffold is often referred to as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. researchgate.net This versatility has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin and migraine treatments such as Sumatriptan. researchgate.net
The synthetic versatility of the indole nucleus allows for functionalization at various positions, enabling chemists to meticulously tune the steric and electronic properties of the molecule to achieve specific biological activities. organic-chemistry.org This adaptability has made it a focal point in the design and synthesis of new chemical entities for drug discovery. ijpsr.com The development of efficient synthetic methodologies for constructing functionalized indoles remains an active and important area of research. organic-chemistry.org
Role of Isoindoline (B1297411) Moieties in Complex Molecular Architectures
Isoindoline, a bicyclic heterocycle featuring a benzene ring fused to a five-membered pyrrolidine (B122466) ring, is another crucial scaffold in the synthesis of complex organic molecules. mdpi.comwikipedia.org Although the parent isoindoline is less common, its derivatives are integral components of numerous natural products and commercially significant pharmaceuticals. wikipedia.orgnih.gov The isoindoline core is present in a range of approved drugs, demonstrating its therapeutic relevance. mdpi.com For example, Lenalidomide, a derivative of thalidomide (B1683933) containing a modified isoindoline core (isoindolin-1-one), is used in the treatment of multiple myeloma. mdpi.comwikipedia.org
The structural rigidity and defined three-dimensional orientation of the isoindoline system make it an attractive building block for constructing complex molecular architectures. researchgate.net Its nitrogen atom provides a convenient handle for further chemical modification, allowing for the introduction of diverse substituents to modulate a compound's physicochemical and biological properties. nih.gov The synthesis of enantiomerically pure substituted isoindolines is of particular interest, as chirality often plays a critical role in a molecule's biological function. wikipedia.org
Genesis and Structural Significance of Indole, 3-(2-(isoindolin-2-YL)ethyl)-
Indole, 3-(2-(isoindolin-2-YL)ethyl)-, is a synthetic organic compound that structurally merges the indole and isoindoline frameworks. ontosight.ai Its architecture consists of an indole nucleus substituted at the C3-position with an ethyl linker, which is in turn connected to the nitrogen atom of an isoindoline moiety. ontosight.aivulcanchem.com This specific arrangement creates a molecule with distinct chemical features inherited from both parent heterocycles.
Table 1: Chemical Properties of Indole, 3-(2-(isoindolin-2-YL)ethyl)-
| Property | Value |
| Molecular Formula | C18H18N2 |
| Monoisotopic Mass | 262.147 g/mol |
| IUPAC Name | 3-[2-(1,3-dihydroisoindol-2-yl)ethyl]-1H-indole |
This data is compiled from chemical databases and may be predicted. uni.lu
The ethyl spacer provides conformational flexibility, allowing the indole and isoindoline portions of the molecule to adopt various spatial orientations, which can be crucial for interaction with biological targets. vulcanchem.com
The rationale behind designing hybrid molecules like Indole, 3-(2-(isoindolin-2-YL)ethyl)- is rooted in the principles of medicinal chemistry, particularly the concept of molecular hybridization. This strategy involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single covalent entity. The goal is to create a new compound that may exhibit an improved activity profile, a novel mechanism of action, or the ability to interact with multiple biological targets simultaneously. mdpi.com
By linking the "privileged" indole scaffold with the therapeutically relevant isoindoline moiety, researchers aim to explore new regions of chemical space. researchgate.netmdpi.com This fusion can lead to synergistic effects where the hybrid molecule's biological activity is greater than the sum of its individual components. The combination of the electron-rich indole system and the basic nitrogen of the isoindoline ring creates a unique electronic and structural profile for potential interactions with enzymes and receptors. ontosight.aivulcanchem.com
Indole, 3-(2-(isoindolin-2-YL)ethyl)- is situated within the broad and dynamic field of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles, in particular, are of immense interest due to their widespread presence in nature and their foundational role in the pharmaceutical and agrochemical industries. mdpi.com
Research into this compound and its analogues contributes to the expanding library of complex, polycyclic nitrogenous molecules. The synthesis of such hybrids often requires multi-step reaction sequences and careful control of reaction conditions, driving innovation in synthetic organic methodology. ontosight.ai The study of these molecules provides deeper insights into structure-activity relationships, helping to elucidate how the specific arrangement of atoms and functional groups influences a compound's biological effects. ontosight.ai Therefore, Indole, 3-(2-(isoindolin-2-YL)ethyl)- represents a valuable molecular probe for investigating the chemical and biological potential of combining these two important heterocyclic systems.
Structure
2D Structure
Properties
CAS No. |
47066-92-2 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-[2-(1,3-dihydroisoindol-2-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C18H18N2/c1-2-6-16-13-20(12-15(16)5-1)10-9-14-11-19-18-8-4-3-7-17(14)18/h1-8,11,19H,9-10,12-13H2 |
InChI Key |
DSJXKPWYQOXOQL-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1CCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCC3=CNC4=CC=CC=C43 |
Other CAS No. |
47066-92-2 |
Origin of Product |
United States |
Synthetic Methodologies for Indole, 3 2 Isoindolin 2 Yl Ethyl and Analogues
Retrosynthetic Strategies and Key Disconnection Approaches for the Compound
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For Indole (B1671886), 3-(2-(isoindolin-2-YL)ethyl)-, several logical disconnections can be proposed, highlighting the primary bond formations required for its assembly.
The most intuitive disconnection is at the C-N bond linking the isoindoline (B1297411) nitrogen to the ethyl bridge. This approach simplifies the molecule into two key synthons: an isoindoline nucleophile and an indole-3-ethan-1-yl electrophile. The latter, commonly known as a tryptophyl group, could be activated with a suitable leaving group (e.g., a halide or a tosylate).
Alternative strategies focus on constructing one of the heterocyclic rings with the other moiety already appended to a precursor.
Indole Ring Formation Last: One could envision a Fischer or Bischler-Möhlau indole synthesis where the phenylhydrazine (B124118) or aniline (B41778) precursor already bears the isoindolin-2-ylethyl side chain. wikipedia.orgwikipedia.org This approach is viable if the side chain is stable to the acidic and often harsh conditions of these classical reactions.
Isoindoline Ring Formation Last: Another strategy involves the cyclization to form the isoindoline ring from a precursor already attached to the indole nucleus. For instance, a reaction between tryptamine (B22526) and o-phthalaldehyde (B127526) or a derivative could form an intermediate that subsequently cyclizes to the final product. acs.orgresearchgate.net
These primary disconnections form the basis for the forward-synthesis strategies discussed in the following sections.
Conventional Synthetic Routes and Optimization for Yield and Purity
Conventional syntheses typically rely on well-established, multi-step reactions that, while robust, may require optimization to achieve high yields and purity.
Construction of the Indole Core: Established and Emerging Methods
The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods for its construction have been developed over more than a century.
The Fischer Indole Synthesis remains one of the most widely used methods. It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.orgmdpi.com This method is versatile, and its one-pot nature is advantageous, though it can suffer from poor regioselectivity with unsymmetrical ketones and require harsh acidic conditions. thermofisher.com
The Bischler-Möhlau Indole Synthesis is another classical method that forms a 2-aryl-indole by reacting an α-bromo-acetophenone with an excess of aniline. wikipedia.orgchemeurope.com Like the Fischer synthesis, it often requires high temperatures and can result in moderate yields, which has limited its application compared to other methods. wikipedia.orgchemeurope.com However, recent modifications using microwave irradiation or milder catalysts like lithium bromide have been developed to improve its utility. wikipedia.org
More modern approaches often utilize transition-metal catalysis. The Heck reaction , a palladium-catalyzed coupling of an alkene with an aryl halide, can be applied intramolecularly to form the indole ring from a suitable N-allyl-2-haloaniline precursor. researchgate.netmdpi.com This method, often called the Mori-Ban synthesis, offers milder conditions and greater functional group tolerance. youtube.com
| Method | Precursors | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid Catalyst (e.g., H₂SO₄, ZnCl₂) | High versatility, one-pot procedure | Harsh conditions, potential for side products, regioselectivity issues |
| Bischler-Möhlau Synthesis | α-Halo-ketone, Aniline | Heat, excess aniline | Access to 2-arylindoles | Harsh conditions, often poor yields |
| Intramolecular Heck Reaction | N-Allyl-2-haloaniline | Pd catalyst (e.g., PdCl₂(PCy₃)₂), Base (e.g., K₂CO₃) | Milder conditions, good functional group tolerance | Requires pre-functionalized precursors |
Assembly of the Isoindoline Moiety: Cyclization and Ring-Closing Reactions
The isoindoline ring is the saturated analogue of isoindole and is typically synthesized via cyclization reactions. A common and straightforward method is the double N-alkylation of a primary amine with an o-xylylene (B1219910) dihalide, such as 1,2-bis(bromomethyl)benzene.
Another prevalent strategy involves the reductive amination of o-phthalaldehyde with a primary amine. acs.org This reaction forms a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent reduction to yield the isoindoline. This method has been used in three-component reactions to generate fluorescent isoindole derivatives. researchgate.net
Alternatively, the isoindoline core can be formed by the reduction of phthalimide (B116566) or isoindolinone precursors. Phthalimides, readily prepared from phthalic anhydride (B1165640) and a primary amine, can be reduced to isoindolines using strong reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com
Linking Strategies for the Ethyl Bridge Between Indole and Isoindoline
Connecting the two heterocyclic systems is the crucial step in the synthesis of the target molecule. Several reliable strategies exist for forging this C-N bond.
Direct Alkylation : This is the most direct approach based on the primary retrosynthetic disconnection. It involves the nucleophilic substitution (SN2) reaction between isoindoline and an activated tryptophyl derivative. Tryptamine can be converted to 2-(1H-indol-3-yl)ethyl bromide or tosylate, which then serves as the alkylating agent for isoindoline. A base, such as potassium carbonate or triethylamine, is typically used to scavenge the acid byproduct.
The Phthalimide Route (Gabriel Synthesis Analogue) : The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides using potassium phthalimide. wikipedia.orgmasterorganicchemistry.com An analogous strategy can be employed here. First, potassium phthalimide is alkylated with 2-(1H-indol-3-yl)ethyl bromide to form N-(2-(1H-indol-3-yl)ethyl)phthalimide. The two carbonyl groups of the phthalimide are then reduced, typically with a powerful hydride reagent like LiAlH₄, to form the saturated isoindoline ring directly linked to the indole-ethyl moiety. While effective, this method requires a stoichiometric amount of a strong reducing agent. Milder conditions for the final deprotection step in the traditional Gabriel synthesis, such as using hydrazine (B178648) (the Ing-Manske procedure), are designed to cleave the N-C bond to release the amine and are not suitable for forming the isoindoline ring. thermofisher.com
Reductive Amination : This powerful method forms C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. youtube.com For the target molecule, this can be achieved in two ways:
Reaction of indole-3-acetaldehyde with isoindoline . The aldehyde and amine first form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). youtube.com
Reaction of tryptamine with o-phthalaldehyde . This two-component reaction can lead directly to the formation of the isoindoline ring attached to the tryptamine backbone. acs.org
| Linking Strategy | Reactants | Key Reagents | Mechanism |
|---|---|---|---|
| Direct Alkylation | Isoindoline + 2-(Indol-3-yl)ethyl halide/tosylate | Base (e.g., K₂CO₃) | SN2 Nucleophilic Substitution |
| Phthalimide Route | Potassium Phthalimide + 2-(Indol-3-yl)ethyl halide; followed by reduction | LiAlH₄ | SN2 followed by Carbonyl Reduction |
| Reductive Amination | Indole-3-acetaldehyde + Isoindoline | Reducing Agent (e.g., NaBH₃CN) | Iminium Ion Formation and Reduction |
Advanced and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the use of catalytic methods and environmentally benign processes to improve efficiency, atom economy, and sustainability.
Catalytic Methods for Carbon-Carbon and Carbon-Nitrogen Bond Formations
Transition-metal catalysis has revolutionized the formation of C-C and C-N bonds, offering mild and efficient alternatives to classical methods.
Palladium-catalyzed cross-coupling reactions are particularly powerful. The Buchwald-Hartwig amination , which couples amines with aryl halides or triflates, could be hypothetically applied to link a tryptamine derivative with 1,2-bis(halomethyl)benzene in a domino reaction to form the isoindoline ring.
The Heck reaction is another cornerstone of palladium catalysis. While often used for C-C bond formation, it has been instrumental in constructing the indole core itself from simpler precursors. nih.govacs.org For instance, an oxidative Heck reaction can link indoles to cyclic alkenes, demonstrating a powerful method for C-H functionalization. acs.org
Green chemistry principles are increasingly being integrated into synthetic routes. This includes the use of water as a reaction solvent, catalyst-free conditions where possible, and the development of one-pot, multi-component reactions. For example, a three-component reaction of phthalaldehydic acid, a primary amine, and an indole has been developed to synthesize 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions, showcasing a highly sustainable approach. rsc.org Similarly, efficient one-pot syntheses of isoindolines have been achieved under mild conditions, which could be adapted for the synthesis of the target compound. rsc.org
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to assembling complex molecular frameworks like the indole core from simple, readily available starting materials in a single step. rsc.orgresearchgate.net These reactions are highly valued for their efficiency, reducing the need for intermediate purification steps, thereby saving time and resources. researchgate.net
An innovative two-step MCR strategy for creating the indole core involves an initial Ugi four-component reaction using anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrug.nl This is followed by an acid-induced cyclization to yield multi-substituted indole-2-carboxamides. rsc.orgrug.nl This method is notable for its mild, metal-free conditions and the use of green solvents like ethanol. rsc.org Other MCRs might involve the one-pot condensation of tryptamine, dimedone, and 3-phenacylidene oxindoles to create complex, fused indole systems. dergipark.org.tr The versatility of MCRs allows for the generation of a diverse library of indole derivatives by simply varying the initial building blocks. researchgate.net
Table 1: Examples of Multi-Component Reactions for Indole Scaffold Synthesis
| Reaction Type | Starting Materials | Key Features | Resulting Scaffold |
|---|---|---|---|
| Ugi-4CR / Cyclization | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Metal-free, mild conditions, green solvent (ethanol) | Substituted Indole-2-carboxamides rsc.orgrug.nl |
| Condensation | Tryptamine, Dimedone, 3-Phenacylidene oxindoles | One-pot synthesis of complex fused systems | Functionalized Indolin-2-ones dergipark.org.tr |
| Annulation | Indoles, Ketones, Nitroolefins | Metal-free, high regioselectivity | Diversified Carbazole Products acs.org |
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry has emerged as a superior alternative to traditional batch synthesis for preparing indole derivatives, offering significant improvements in safety, efficiency, and scalability. semanticscholar.org Continuous flow protocols allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. uc.pt
Table 2: Comparison of Batch vs. Flow Synthesis for N-Alkylation of an Indole Derivative
| Parameter | Batch Protocol | Flow Protocol |
|---|---|---|
| Reaction Time | Up to 4 days | < 30 minutes |
| Reagent Excess | 20–60 equivalents | 7 equivalents |
| Productivity | Low | ~200 times higher |
| Conditions | High dilution | 140 °C, 18 bar back-pressure |
Data based on the N-alkylation of 2-(2,3-dihydro-1H-indol-2-yl) acetate. semanticscholar.org
Chemoenzymatic and Biocatalytic Pathways for Structural Diversification
Chemoenzymatic and biocatalytic approaches are invaluable for introducing structural diversity and achieving high selectivity in the synthesis of indole alkaloids and their analogues. rsc.orgrsc.org Enzymes can catalyze reactions with exceptional chemo-, regio-, and enantioselectivity under mild conditions, often outperforming traditional chemical methods. rsc.org
A common strategy involves using enzymes like lipases and esterases for the enantioselective hydrolysis or formation of ester bonds, which can be used to resolve racemic mixtures or create chiral building blocks. rsc.org For instance, a biotransformation system has been developed to produce various indole-containing acyloins, which are important precursors for antimicrobial agents. mdpi.comnih.gov This system uses an engineered tryptophan synthase variant and an L-amino acid oxidase to generate diverse indole-3-pyruvate derivatives, which are then converted into acyloins by a thiamine-diphosphate (ThDP)-dependent enzyme. nih.govresearchgate.net This pathway demonstrates how biocatalysis can be harnessed to create a range of structurally varied and biologically relevant molecules. nih.gov Furthermore, cooperative biocatalysis, using multiple enzymes such as prenyltransferases and cyclases, can enable the assembly of complex prenylated indole alkaloids through mechanisms like the Cope rearrangement. researchgate.net
Stereoselective and Enantioselective Synthesis of Chiral Analogues
The biological activity of molecules is often dependent on their three-dimensional structure. Therefore, the ability to control the stereochemistry during synthesis is crucial for developing potent and selective therapeutic agents. Stereoselective and enantioselective methods allow for the preparation of specific isomers of Indole, 3-(2-(isoindolin-2-YL)ethyl)- analogues.
Application of Chiral Auxiliaries and Catalysts
The asymmetric synthesis of chiral indole analogues frequently employs chiral auxiliaries and catalysts to induce stereoselectivity. Chiral phosphoric acids (CPAs) have proven to be highly effective organocatalysts for a variety of enantioselective reactions involving indoles. nih.govoaepublish.com For example, CPAs can catalyze the asymmetric reaction of indoles with β,γ-alkynyl-α-imino esters to produce unnatural α-amino acid derivatives with high yields and excellent enantioselectivity (up to 98% ee). nih.gov
Another powerful strategy involves the use of chiral lactams derived from amino acids like (R)- or (S)-phenylglycinol. These lactams act as chiral building blocks for the enantioselective synthesis of a wide range of structurally diverse indole alkaloids. researchgate.net Similarly, chiral imidazolidinone catalysts have been designed to mediate the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, achieving high enantiomeric excess (up to 97% ee) for various indole substrates. princeton.edu
Table 3: Chiral Catalysts in Enantioselective Indole Synthesis
| Catalyst/Auxiliary | Reaction Type | Substrates | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation | Indoles, β,γ-alkynyl-α-imino esters | Up to 98% nih.gov |
| Chiral Imidazolidinone | Friedel-Crafts Alkylation | Indoles, α,β-unsaturated aldehydes | 89-97% princeton.edu |
| (R)-Phenylglycinol-derived Lactam | Building Block Synthesis | Oxoacids | High (specific values vary) researchgate.net |
| Cobalt/Chiral Ligand | Reductive Hydroalkylation | 1,1-disubstituted alkenes, alkyl iodides | 94.5:5.5 - 96.5:3.5 er nih.gov |
Diastereoselective Control in Bond-Forming Steps
Achieving diastereoselective control is critical when creating molecules with multiple stereocenters. This involves directing bond-forming reactions to favor the formation of one diastereomer over others. Cascade reactions, where multiple bonds are formed in a single, controlled sequence, are particularly effective for this purpose.
A notable example is the development of a dearomatizing alkylation/intramolecular aza-Friedel–Crafts cascade reaction. acs.org This method converts indole-tethered pyrroles into 2,3-fused tetracyclic indolines that contain a C3 all-carbon quaternary stereocenter with high cis-diastereoselectivity. acs.org The reaction proceeds under mild conditions and demonstrates versatility with a range of indole-tethered pyrroles and various bromides/iodides. acs.org Similarly, photoredox-catalyzed radical cascade reactions have been developed to deliver indole alkaloid cores with controllable diastereoselectivities, enabling the synthesis of a large number of complex natural products. acs.org
Synthesis of Structurally Related Analogues and Derivatives of Indole, 3-(2-(isoindolin-2-YL)ethyl)-
The synthesis of structurally related analogues is essential for exploring structure-activity relationships. A common synthetic strategy for the parent compound involves the alkylation of isoindoline precursors. vulcanchem.com For example, 3-(2-aminoethyl)indole can be reacted with phthalimide derivatives, followed by deprotection to yield the target structure. vulcanchem.com
Derivatives can be created through various modifications. Alkylation of the indole nitrogen is a common method for diversification. Successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972) with alkylating agents like allyl bromide and benzyl (B1604629) bromide. nih.govmdpi.com The 3-position of the indole ring is also a frequent site for functionalization. rsc.org For instance, 1-(Triisopropylsilyl)-1H-indole can be lithiated and then reacted with various electrophiles to regioselectively yield 3-substituted indoles. The synthesis of isoindoline-containing drugs like Lenalidomide often involves the condensation of a substituted benzoate (B1203000) with a chiral piperidine-2,6-dione hydrochloride salt. mdpi.com These varied synthetic routes provide access to a wide array of analogues for further investigation. nih.gov
Modification of the Indole Ring System
The indole scaffold is a common feature in many biologically active compounds, and numerous methods exist for its synthesis and functionalization. chemijournal.com These methods can be adapted to produce analogues of "Indole, 3-(2-(isoindolin-2-YL)ethyl)-" with substituents on the indole ring.
One of the most classical and versatile methods for indole synthesis is the Fischer indole synthesis . wikipedia.orgnih.govorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgmdpi.com By using substituted phenylhydrazines, a wide variety of substituted indoles can be prepared. mdpi.com For the synthesis of the target compound's indole core, a suitably protected 4-(isoindolin-2-yl)butanal could be reacted with a substituted phenylhydrazine.
The Pictet-Spengler reaction offers another powerful route to indole-containing ring systems, particularly tetrahydro-β-carbolines. wikipedia.orgnih.govthermofisher.com This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnih.gov While this method is primarily used for creating a new ring fused to the indole, variations of this reaction could be explored for the synthesis of complex indole analogues.
Direct functionalization of a pre-existing indole ring is also a common strategy. For instance, alkylation at the C2 or C3 position of the indole ring can introduce various substituents. frontiersin.orgnih.gov While the target molecule has a substituent at the C3 position, further modification at the C2 position is feasible. Additionally, substitution on the benzene (B151609) portion of the indole ring can be achieved through standard electrophilic aromatic substitution reactions, although regioselectivity can be a challenge. Protecting the indole nitrogen, often with groups like triisopropylsilyl (TIPS), can direct lithiation and subsequent electrophilic quench to the C3 position, providing a regioselective route to 3-substituted indoles. tcichemicals.com
| Synthetic Method | Description | Key Reactants | Potential Modifications on Indole Ring |
|---|---|---|---|
| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgnih.gov | Substituted phenylhydrazine and a ketone/aldehyde. wikipedia.org | Substituents on the benzene ring (e.g., methoxy, halo). |
| Pictet-Spengler Reaction | Condensation of a tryptamine with an aldehyde/ketone followed by cyclization. wikipedia.org | Substituted tryptamine and an aldehyde/ketone. | Formation of fused ring systems. nih.gov |
| Direct C3-Alkylation | Introduction of an alkyl group at the C3 position of the indole. | Indole and an alkyl halide. | Variations in the substituent at C3. rsc.org |
| N-Protection and Lithiation | Regioselective functionalization at C3. tcichemicals.com | N-protected indole, organolithium reagent, electrophile. | Introduction of various electrophiles at C3. tcichemicals.com |
Variations in the Isoindoline Moiety
The isoindoline part of the molecule can also be modified to generate analogues. Isoindoline itself is a bicyclic structure composed of a benzene ring fused to a pyrrolidine (B122466) ring. beilstein-journals.org Synthetic strategies can focus on introducing substituents onto the aromatic ring of the isoindoline or modifying the pyrrolidine ring.
The synthesis of substituted isoindolines can be achieved through various methods, including the reduction of corresponding phthalimides. Phthalimides can be synthesized from phthalic anhydrides, which are readily available with a range of substituents on the aromatic ring. Subsequent reduction of the phthalimide yields the desired substituted isoindoline.
Another approach involves the cyclization of appropriately substituted precursors. For example, ortho-disubstituted benzene derivatives can be used as starting materials to construct the isoindoline ring system. This allows for the introduction of a wide array of functional groups onto the isoindoline moiety.
Furthermore, N-alkylation of a pre-formed isoindoline with a suitable indole-containing electrophile is a direct method to form the final compound. This approach allows for the use of various substituted isoindolines.
| Synthetic Strategy | Description | Starting Materials | Potential Modifications on Isoindoline Moiety |
|---|---|---|---|
| Reduction of Phthalimides | Two-step process involving synthesis of a substituted phthalimide followed by reduction. | Substituted phthalic anhydrides, amines. | Substituents on the benzene ring (e.g., nitro, alkyl). ontosight.ai |
| Cyclization of Precursors | Construction of the isoindoline ring from open-chain precursors. | Ortho-disubstituted benzenes. | Wide variety of functional groups on the aromatic ring. |
| N-Alkylation | Direct coupling of a substituted isoindoline with an indole derivative. | Substituted isoindoline, 3-(2-haloethyl)indole. | Variations based on the availability of substituted isoindolines. |
Structural Diversification of the Ethyl Linker
The ethyl linker connecting the indole and isoindoline moieties can also be a point of modification. Introducing substituents on the ethyl bridge or altering its length can significantly impact the molecule's conformation and biological activity.
One common method for constructing the ethyl linker is through the alkylation of isoindoline with a 3-(2-haloethyl)indole. To introduce substituents on the linker, one could start with a modified 2-haloethyl side chain on the indole. For example, starting with a 3-(2-halo-1-propyl)indole would result in a methyl group on the carbon adjacent to the indole ring.
Alternatively, a Michael addition of isoindoline to a suitable vinyl indole derivative could be employed. This would allow for the introduction of substituents at the carbon alpha to the indole ring.
Furthermore, the length of the linker can be varied by using longer or shorter haloalkyl chains attached to the indole. For instance, using a 3-(3-halopropyl)indole would result in a three-carbon linker. These modifications allow for a systematic exploration of the spatial relationship between the indole and isoindoline pharmacophores.
| Modification Strategy | Synthetic Approach | Key Reactants | Resulting Structural Change |
|---|---|---|---|
| Substitution on the Linker | Alkylation with a substituted haloalkylindole. | Isoindoline, substituted 3-(2-haloethyl)indole. | Introduction of alkyl or other groups on the ethyl bridge. |
| Michael Addition | Conjugate addition of isoindoline to a vinyl indole. | Isoindoline, 3-(1-propenyl)indole derivatives. | Substitution at the carbon alpha to the indole ring. |
| Varying Linker Length | Alkylation with different length haloalkylindoles. | Isoindoline, 3-(n-haloalkyl)indoles. | Creation of propyl, butyl, etc., linkers. |
Mechanistic Investigations of Chemical Reactions Involving Indole, 3 2 Isoindolin 2 Yl Ethyl
Kinetic and Thermodynamic Studies of Synthesis Pathways
The formation of the 3-substituted indole (B1671886) core of the target molecule can be achieved through several classic organic reactions, most notably the Fischer indole synthesis or the Pictet-Spengler reaction.
The Fischer indole synthesis is a robust method for creating the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate. This intermediate subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Kinetic studies on the Fischer indole synthesis have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often the nih.govnih.gov-sigmatropic rearrangement.
The Pictet-Spengler reaction offers a pathway to tetrahydro-β-carbolines from tryptamines and an aldehyde or ketone. nih.gov This reaction is initiated by the formation of an iminium ion, which is then attacked by the electron-rich indole nucleus. Kinetic isotope effect studies have indicated that the rearomatization of the initially formed cyclic intermediate is often the rate-controlling step in both enzymatic and solution-phase Pictet-Spengler reactions. nih.govdepaul.edu
Thermodynamic studies on related indole derivatives provide insight into the stability of the final product. The formation of the aromatic indole ring is a thermodynamically favorable process, driven by the gain in resonance stabilization energy. nih.gov
For the N-alkylation of isoindoline (B1297411) with a suitable tryptamine (B22526) derivative (e.g., 3-(2-haloethyl)-1H-indole), the reaction would proceed via a standard SN2 mechanism. The kinetics of such reactions are typically second-order, being first-order in each reactant. The thermodynamics would be influenced by the bond dissociation energies of the C-X bond being broken and the C-N bond being formed, as well as solvation effects.
Table 1: Representative Kinetic and Thermodynamic Data for Analogous Reactions
| Reaction Type | Analogous System | Rate Constant (k) | Activation Energy (Ea) | Gibbs Free Energy (ΔG°) | Enthalpy (ΔH°) | Entropy (ΔS°) |
|---|---|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine + Acetone (B3395972) | Varies with acid catalyst | 15-25 kcal/mol | Generally negative | Exothermic | Varies |
| Pictet-Spengler Reaction | Tryptamine + Formaldehyde | pH-dependent | 12-20 kcal/mol | Negative | Exothermic | Varies |
Note: The data in this table are approximate values collated from various studies on analogous systems and are intended for illustrative purposes.
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is crucial for elucidating reaction mechanisms. In the context of synthesizing "Indole, 3-(2-(isoindolin-2-YL)ethyl)-", key intermediates can be postulated based on established mechanisms of related reactions.
In the Fischer indole synthesis , the primary intermediates are the initially formed phenylhydrazone and the subsequent enamine tautomer. wikipedia.org Following protonation, a di-imine intermediate is formed via a nih.govnih.gov-sigmatropic rearrangement. The final key intermediate is a cyclic aminoacetal (aminal) , which eliminates ammonia to afford the indole product. wikipedia.org These intermediates are typically highly reactive and are characterized spectroscopically under specialized conditions or trapped chemically.
The Pictet-Spengler reaction mechanism involves the formation of an iminium ion intermediate from the condensation of tryptamine and an aldehyde. nih.gov A significant point of mechanistic debate is the nature of the subsequent cyclization. One proposed pathway involves direct electrophilic attack at the C2 position of the indole. An alternative pathway suggests initial attack at the C3 position to form a spiroindolenine intermediate , which then undergoes a 1,2-alkyl shift. nih.gov Evidence for the spiroindolenine intermediate has been obtained through trapping experiments and computational studies in certain systems. clockss.org
For the N-alkylation of isoindoline, the reaction is generally considered to proceed through a concerted SN2 mechanism without a distinct intermediate, but rather a pentacoordinate transition state .
Elucidation of Transition State Structures in Catalyzed Transformations
Catalysis plays a pivotal role in many synthetic routes to complex molecules. In the synthesis of indole and isoindoline derivatives, transition metal catalysis is often employed.
For instance, palladium-catalyzed modifications of the Fischer indole synthesis have been developed, proceeding through N-arylhydrazone intermediates formed via cross-coupling reactions. wikipedia.org The transition states in these catalytic cycles would involve oxidative addition, ligand exchange, and reductive elimination steps characteristic of palladium catalysis.
In reactions involving C-H activation for the functionalization of indoles or isoindolines, the transition state often involves an organometallic species where the metal is coordinated to the heterocyclic ring. Density functional theory (DFT) calculations have been used to model the transition states in palladium-catalyzed dehydrogenation of indoline (B122111) to indole, suggesting an oxidative insertion of palladium into a C-H bond as a key step. nih.gov
For the Pictet-Spengler reaction, enzymatic catalysis by strictosidine (B192452) synthase provides a high degree of stereoselectivity. nih.gov Structural and computational studies of the enzyme's active site suggest that the transition state for the cyclization step is stabilized by a network of hydrogen bonds and specific steric interactions, which orient the iminium intermediate for facial-selective attack by the indole ring. nih.gov
Table 2: Computed Transition State Properties for Analogous Reactions
| Reaction | Method | Key Feature of Transition State | Calculated Activation Barrier (kcal/mol) |
|---|---|---|---|
| Pd-catalyzed Indole Synthesis | DFT | C-C bond formation from a Pd-complexed enamine | 15-20 |
| Pictet-Spengler Cyclization | DFT | Formation of the new C-C bond with developing positive charge on the indole nitrogen | 10-15 |
Note: These values are illustrative and highly dependent on the specific model system and level of theory used in the computational study.
Computational Mechanistic Elucidation of Reactivity Patterns
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the reactivity of heterocyclic compounds like indoles and isoindolines.
DFT studies on the reactivity of 3-substituted indoles have provided insights into their electronic structure and susceptibility to electrophilic attack. The highest occupied molecular orbital (HOMO) is typically localized on the indole ring, confirming its nucleophilic character, with the C3 position often being the most nucleophilic site. nih.gov This explains the propensity for electrophilic substitution at this position.
Computational studies on isoindoline have explored its conformational flexibility and electronic properties. The nitrogen lone pair is readily available for nucleophilic attack, making it a good substrate for N-alkylation reactions. DFT calculations have also been used to investigate the mechanism of oxidation of isoindolines, suggesting that the reaction can proceed through a selective hydrogen atom transfer. documentsdelivered.com
For the target molecule, "Indole, 3-(2-(isoindolin-2-YL)ethyl)-", computational modeling could predict its preferred conformation, electronic properties (such as the HOMO-LUMO gap), and reactivity towards various reagents. For example, the nucleophilicity of the indole nitrogen versus the isoindoline nitrogen could be compared, and the most likely sites for electrophilic or nucleophilic attack could be identified. Such studies would be invaluable in predicting the metabolic fate or further chemical transformations of this compound.
Computational and Theoretical Chemistry Studies of Indole, 3 2 Isoindolin 2 Yl Ethyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing fundamental information about its behavior. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table is for illustrative purposes only, as specific experimental or calculated data for the target compound is unavailable.
| Parameter | Expected Significance | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the outermost electron; relates to ionization potential. | ~ -5.5 to -6.5 eV |
| LUMO Energy | Energy of the lowest empty orbital; relates to electron affinity. | ~ -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. | ~ 4.0 to 5.0 eV |
The Molecular Electrostatic Potential (ESP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. nih.gov
Typically, red-colored regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, highlighting electron-poor areas that are prone to nucleophilic attack. nih.govresearchgate.net For Indole (B1671886), 3-(2-(isoindolin-2-YL)ethyl)-, one would expect to find negative potential localized around the nitrogen atom of the indole ring and potentially the isoindoline (B1297411) nitrogen, making these sites targets for electrophiles. Positive potential would likely be found around the hydrogen atoms, particularly the N-H proton of the indole ring. researchgate.net
This analysis quantifies the electronic structure by assigning partial charges to each atom (e.g., using Mulliken or Natural Population Analysis) and determining the order (single, double, triple) of the bonds between them. This information helps in understanding the charge distribution and the strength and nature of the chemical bonds throughout the molecule. Such calculations on related indole derivatives have been used to explain charge delocalization and the stability of the molecular structure. ijrar.org
Conformational Analysis and Molecular Dynamics Simulations
These computational techniques are employed to study the three-dimensional shapes a molecule can adopt and how it moves over time.
Due to the flexible ethyl linker connecting the indole and isoindoline moieties, Indole, 3-(2-(isoindolin-2-YL)ethyl)- can exist in multiple spatial arrangements, or conformations. Conformational analysis involves calculating the energy of the molecule as key bonds are rotated. This process identifies the lowest-energy (most stable) conformations and the energy barriers that must be overcome to transition between them. nih.gov Understanding the preferred 3D structure is vital as it dictates how the molecule can interact with biological targets like receptors or enzymes.
Table 2: Key Rotational Dihedrals for Conformational Study (Hypothetical) This table identifies the key bonds whose rotation would be studied; specific energy values are not available.
| Dihedral Angle | Description | Significance |
|---|---|---|
| C(indole)-C-C-N(isoindoline) | Rotation around the ethyl linker bonds. | Determines the relative orientation of the two ring systems. |
| C-C-N-C(isoindoline) | Rotation at the junction with the isoindoline nitrogen. | Influences the positioning of the isoindoline group. |
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior. An MD simulation of Indole, 3-(2-(isoindolin-2-YL)ethyl)- would reveal its flexibility and how its shape changes in different environments, such as in a vacuum, in water, or near a biological membrane. This information is critical for predicting how the molecule behaves in a physiological context, including its ability to cross membranes or bind to a target protein. Computational studies on similar isoindoline esters have utilized MD simulations to validate docking results and understand ligand-receptor interactions. preprints.org
Solvation Effects and Intermolecular Interactions
There is currently no available research detailing the solvation effects on the conformational and electronic structure of Indole, 3-(2-(isoindolin-2-YL)ethyl)-. Studies investigating its intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions through computational methods, have not been published.
Molecular Docking Studies for Fundamental Ligand-Target Recognition
Information regarding molecular docking studies to identify potential binding pockets and interaction modes of Indole, 3-(2-(isoindolin-2-YL)ethyl)- with any biological target is not present in the current body of scientific literature.
Characterization of Potential Binding Pockets and Interaction Modes
Without molecular docking studies, the potential binding pockets in protein targets and the specific binding modes of Indole, 3-(2-(isoindolin-2-YL)ethyl)- remain uncharacterized.
Ligand-Protein Interaction Profiling
A profile of the non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between Indole, 3-(2-(isoindolin-2-YL)ethyl)- and any potential protein targets cannot be generated as no such studies have been made publicly available.
Advanced Analytical Methodologies for In Depth Structural Characterization
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-resolution NMR spectroscopy is a cornerstone for determining the solution-state structure of organic molecules. For Indole (B1671886), 3-(2-(isoindolin-2-YL)ethyl)-, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments is essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides initial information about the chemical environment of hydrogen atoms. Key expected signals include multiplets in the aromatic region (δ 7.2–7.5 ppm) corresponding to the protons on the indole and isoindoline (B1297411) rings. vulcanchem.com The ethyl bridge protons would appear as distinct signals, likely in the δ 3.8–4.2 ppm range, while the isoindoline -N-CH₂- protons are expected around δ 2.9–3.3 ppm. vulcanchem.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Definitive assignments for the closely spaced signals of the aromatic carbons in the indole ring (C-4, C-5, C-6) and the isoindoline moiety require advanced techniques. clockss.org
Multi-Dimensional NMR Techniques: To resolve spectral overlap and confirm connectivity, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, crucial for tracing the connectivity within the ethyl bridge and identifying adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is key to understanding the molecule's preferred conformation in solution.
These multi-dimensional techniques, when combined, allow for the complete and unambiguous assignment of the molecule's complex structure. clockss.orgresearchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Please note: The following is an interactive table representing typical chemical shift regions for the specified compound based on analogous structures.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Expected) |
| Indole Aromatic CH | 7.0 - 7.8 | 110 - 137 | COSY with other aromatic protons; HSQC to attached carbon; HMBC to adjacent carbons. |
| Indole NH | 8.0 - 8.8 (broad) | N/A | HMBC to C2, C3, C3a, C7a. |
| Ethyl -CH₂- (Cα) | 3.8 - 4.2 | ~25 | COSY with Cβ-H; HSQC to Cα; HMBC to Indole C3. |
| Ethyl -CH₂- (Cβ) | 2.9 - 3.3 | ~55 | COSY with Cα-H; HSQC to Cβ; HMBC to Isoindoline N-CH₂. |
| Isoindoline -N-CH₂- | 4.0 - 4.5 | ~53 | HSQC to attached carbon; HMBC to Cβ and Isoindoline aromatic carbons. |
| Isoindoline Aromatic CH | 7.2 - 7.5 | 122 - 140 | COSY with other aromatic protons; HSQC to attached carbon. |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and packing within the crystal lattice. mdpi.com
For a molecule like Indole, 3-(2-(isoindolin-2-YL)ethyl)-, obtaining a suitable single crystal would allow for the direct visualization of the relative orientation of the indole and isoindoline ring systems. nih.gov The analysis would confirm the connectivity of the ethyl bridge and reveal the specific solid-state conformation, including any intramolecular interactions, such as π-π stacking or hydrogen bonding involving the indole N-H group. nih.gov This data serves as a crucial benchmark for comparison with computational models and solution-state conformations inferred from NMR studies. mdpi.com
Interactive Data Table: Representative Crystal Data for an Indole Derivative The following table shows example crystallographic data for a related indole compound to illustrate the type of information obtained from X-ray diffraction analysis. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.463 (2) |
| b (Å) | 17.303 (4) |
| c (Å) | 8.5403 (18) |
| β (°) | 104.427 (5) |
| Volume (ų) | 1354.3 (5) |
| Z | 4 |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotope Profiling
Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of Indole, 3-(2-(isoindolin-2-YL)ethyl)-, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₈H₁₈N₂), the expected protonated molecular ion [M+H]⁺ would be used to confirm the elemental formula. nih.gov An ESI+ mass spectrum would be expected to show a molecular ion peak at m/z 263.1. vulcanchem.com
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure. The principal fragmentation processes in indole derivatives often involve cleavages of side chains. scirp.org For Indole, 3-(2-(isoindolin-2-YL)ethyl)-, characteristic fragmentation pathways would likely include:
Cleavage of the C-C bond in the ethyl bridge, leading to fragments corresponding to the indole moiety and the isoindoline moiety.
Loss of the isoindoline portion, resulting in a prominent fragment.
Characteristic fragmentation of the indole ring itself, such as the loss of HCN. scirp.orgresearchgate.net
Isotope Profiling: HRMS can resolve the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N. The observed isotopic distribution must match the theoretical distribution calculated for the molecular formula C₁₈H₁₈N₂, providing further confidence in the structural assignment.
Interactive Data Table: Predicted Mass Spectrometry Data This table outlines the expected mass spectrometric data and fragmentation patterns for the target compound.
| Analysis Type | Adduct | Expected m/z | Predicted Fragmentation Ions (m/z) |
| HRMS | [M+H]⁺ | 263.1543 | N/A |
| HRMS | [M+Na]⁺ | 285.1362 | N/A |
| Tandem MS (MS/MS) of [M+H]⁺ | N/A | 263.1543 | 144 (Indolylethyl fragment), 130 (Indolyl fragment), 119 (Isoindoline fragment) |
Vibrational Spectroscopy (FTIR, Raman) for Conformational Studies and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be sensitive to its conformation. montclair.edu These techniques are complementary and probe the vibrational modes of the molecular framework. mdpi.com
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation due to molecular vibrations. For Indole, 3-(2-(isoindolin-2-YL)ethyl)-, key characteristic absorption bands would include:
N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H group.
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the ethyl and isoindoline CH₂ groups.
C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.
C-N Stretch: Vibrations associated with the indole and isoindoline C-N bonds in the 1350-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy detects inelastic scattering of monochromatic light and is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic rings of the indole and isoindoline moieties would produce strong Raman signals, providing a characteristic fingerprint of the molecule. researchgate.net The interpretation of these spectra, often aided by computational methods like Density Functional Theory (DFT), can yield insights into the molecule's conformational state. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies This table lists the expected key vibrational frequencies for the compound.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Indole N-H Stretch | FTIR | ~3400 |
| Aromatic C-H Stretch | FTIR, Raman | >3000 |
| Aliphatic C-H Stretch | FTIR, Raman | <3000 |
| Aromatic C=C Stretch | FTIR, Raman | 1600 - 1450 |
| C-N Stretch | FTIR | 1350 - 1250 |
Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment
The parent compound, Indole, 3-(2-(isoindolin-2-YL)ethyl)-, is achiral and therefore does not have enantiomers. However, if a chiral center were introduced into the molecule, for example, through substitution on the ethyl bridge or one of the rings, the resulting enantiomers would need to be separated and their purity assessed.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers. mdpi.com The differential interaction between the enantiomers and the chiral selector in the column leads to different retention times, allowing for their separation and quantification. Various types of CSPs, such as those based on polysaccharides or cyclodextrins, could be screened to find the optimal separation conditions. researchgate.net This technique is essential for determining the enantiomeric excess (ee) of a chiral synthesis or resolution process. scispace.com
Spectropolarimetry: This technique measures the rotation of plane-polarized light by a chiral compound in solution. Each enantiomer of a chiral derivative would rotate light to an equal but opposite degree. While spectropolarimetry can confirm the presence of a single enantiomer and measure the bulk optical rotation, it is generally less accurate for determining high enantiomeric purities compared to chiral chromatography. longdom.org
Should a chiral analogue of this compound be synthesized, these methods would be critical for its stereochemical characterization.
Broader Research Implications and Emerging Applications in Chemical Science Non Clinical Focus
Utility as a Chemical Probe or Building Block in Complex Organic Synthesis
The indole (B1671886) nucleus is a ubiquitous structural motif in a vast array of natural products and complex bioactive molecules. nih.gov Consequently, functionalized indoles such as Indole, 3-(2-(isoindolin-2-YL)ethyl)- serve as valuable building blocks in synthetic organic chemistry. The presence of the reactive indole nitrogen and the C3 position allows for a variety of chemical transformations, making it a versatile precursor for the construction of more elaborate molecular frameworks.
The ethyl-isoindoline substituent at the C3 position of the indole ring introduces a flexible yet sterically defined appendage that can influence the regioselectivity and stereoselectivity of subsequent reactions. This makes the compound a potentially useful starting material for the synthesis of complex alkaloids and other polycyclic heterocyclic systems. nih.gov The isoindoline (B1297411) moiety itself can be further functionalized or can serve to modulate the reactivity of the indole core through electronic effects.
Table 1: Potential Synthetic Transformations of Indole, 3-(2-(isoindolin-2-YL)ethyl)-
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation/Arylation of Indole | Alkyl/aryl halides, base | N-substituted indole derivatives |
| Electrophilic Substitution at C2 | Vilsmeier-Haack, Friedel-Crafts | C2-functionalized indole derivatives |
| Metalation and Functionalization | Organolithium reagents, electrophiles | C2-lithiated and functionalized indoles |
| Oxidation of Isoindoline | Oxidizing agents | Isoindolinone derivatives |
The utility of this compound as a building block is underscored by the numerous synthetic strategies developed for the construction of indole and isoindoline cores, highlighting their importance in creating diverse chemical libraries for screening and discovery. mdpi.comresearchgate.net
Potential in Material Science Applications
The photophysical properties of indole and isoindole derivatives suggest that Indole, 3-(2-(isoindolin-2-YL)ethyl)- could have applications in material science. mdpi.comresearchgate.net Indole-based compounds are known to exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the indole ring. mdpi.com The isoindoline moiety, when integrated into a larger conjugated system, can also contribute to the electronic and photophysical characteristics of the molecule.
This indole-isoindoline dyad could potentially be explored for applications in:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the indole core could be harnessed in the development of new emissive materials for OLEDs. The isoindoline group could be modified to fine-tune the emission wavelength and improve charge transport properties. beilstein-journals.org
Fluorescent Probes and Sensors: The nitrogen atoms in both the indole and isoindoline rings can act as binding sites for protons or metal ions, potentially leading to changes in the compound's fluorescence. This suggests its utility as a scaffold for the design of chemosensors. mdpi.com
Functional Polymers: The bifunctional nature of the molecule allows for its incorporation into polymer chains. The resulting polymers could possess interesting optical or electronic properties derived from the indole-isoindoline units, with potential applications in organic electronics or as advanced coatings.
While specific studies on the material science applications of Indole, 3-(2-(isoindolin-2-YL)ethyl)- are not yet prevalent, the known properties of its constituent heterocycles provide a strong rationale for future investigations in this area.
Contribution to Fundamental Understanding of Heterocyclic Chemistry
Key areas of fundamental interest include:
Conformational Analysis: The ethyl linker between the two heterocyclic systems allows for a degree of rotational freedom. Studies on the preferred conformations of this molecule can provide insights into non-covalent interactions, such as pi-stacking or hydrogen bonding, that may occur between the indole and isoindoline moieties. nih.gov
Electronic Properties: The electronic communication between the indole and isoindoline rings can be studied using spectroscopic and computational methods. This can elucidate how the electron-donating or -withdrawing nature of one ring affects the reactivity and properties of the other.
Reactivity Studies: The presence of multiple reactive sites (the indole N-H, C2, and C3 positions, and the isoindoline nitrogen) allows for the exploration of selective functionalization reactions. Understanding the factors that govern the regioselectivity of these reactions provides valuable data for synthetic chemists. nih.gov
The synthesis and reactions of isoindoles and their derivatives are active areas of research, and the study of hybrid systems like this one adds to the growing body of knowledge on the chemistry of these important heterocycles. nih.govresearchgate.net
Development as Research Tool Compounds for Mechanistic Biological Investigations
Beyond any potential therapeutic applications, Indole, 3-(2-(isoindolin-2-YL)ethyl)- and its derivatives can be valuable as research tool compounds for mechanistic biological investigations. The indole scaffold is a common feature in molecules that interact with a wide range of biological targets.
By designing and synthesizing analogs of this compound, researchers can probe the structure-activity relationships of biological processes in a non-therapeutic context. For example, derivatives could be used to:
Probe Enzyme Active Sites: As many enzymes have binding pockets that accommodate indole-containing ligands, derivatives of this compound could be used to map the topology and chemical nature of these active sites. nih.govmdpi.com
Investigate Protein-Ligand Interactions: The specific binding of indole derivatives to proteins can be studied using various biophysical techniques. This compound can serve as a parent structure for the development of molecular probes to study these interactions with greater precision. nih.gov
Study Biological Pathways: By observing the effects of this compound on cellular systems, researchers can gain insights into the roles of specific proteins or pathways that it may modulate. This information can be valuable for understanding fundamental biological processes, independent of any disease treatment.
The development of such research tools is crucial for advancing our understanding of complex biological systems.
Q & A
Q. What are the best practices for reporting synthetic procedures and spectral data in publications?
- Standards :
- Reproducibility : Detail reagent equivalents, purification steps, and instrument parameters (e.g., NMR frequency) .
- Data Transparency : Include raw spectral files in supplementary materials and reference databases (e.g., NIST Chemistry WebBook) .
- Ethical Compliance : Adhere to ICMJE guidelines for chemical safety and waste disposal disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
